molecular formula C12H20ClN5 B15114557 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B15114557
M. Wt: 269.77 g/mol
InChI Key: NIGRHFYAGKTSAL-UHFFFAOYSA-N
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Description

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Methylation: The methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-[(2-methyl-4-pyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
  • 1-ethyl-N-[(2-methyl-4-pyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Uniqueness

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-9-11(7-14-16)13-8-12-10(3)6-15-17(12)5-2;/h6-7,9,13H,4-5,8H2,1-3H3;1H

InChI Key

NIGRHFYAGKTSAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(C=NN2CC)C.Cl

Origin of Product

United States

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